molecular formula C15H31BrZn B14896519 1-PentadecylZinc bromide

1-PentadecylZinc bromide

Cat. No.: B14896519
M. Wt: 356.7 g/mol
InChI Key: JYXWPTBAHFFACS-UHFFFAOYSA-M
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Description

1-PentadecylZinc bromide is an organozinc compound with the molecular formula C15H31BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-PentadecylZinc bromide can be synthesized through the reaction of 1-bromopentadecane with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows: [ \text{C}{15}\text{H}{31}\text{Br} + \text{Zn} \rightarrow \text{C}{15}\text{H}{31}\text{ZnBr} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-PentadecylZinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions:

    Reagents: Palladium catalysts, organic halides, and other nucleophiles.

    Conditions: Typically carried out under inert atmosphere, often in THF or other suitable solvents, and at controlled temperatures.

Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

1-PentadecylZinc bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-PentadecylZinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

    1-Bromopentadecane: A precursor in the synthesis of 1-PentadecylZinc bromide.

    Other Organozinc Compounds: Such as 1-PentadecylZinc chloride and 1-PentadecylZinc iodide, which have similar reactivity but differ in the halide component.

Uniqueness: this compound is unique due to its specific reactivity and the stability provided by the bromide ion. This makes it particularly useful in certain cross-coupling reactions where other organozinc compounds may not be as effective .

Properties

IUPAC Name

bromozinc(1+);pentadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31.BrH.Zn/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;;/h1,3-15H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXWPTBAHFFACS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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